

Application Note: Palladium-Catalyzed Heck Reaction of 3-Iodo-1,5-naphthyridine

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Compound of Interest

Compound Name: **3-Iodo-1,5-naphthyridine**

Cat. No.: **B594312**

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Abstract

This application note provides a detailed protocol for the palladium-catalyzed Heck reaction of **3-iodo-1,5-naphthyridine** with various alkenes. The 1,5-naphthyridine scaffold is a significant structural motif in medicinal chemistry and drug development. The Heck reaction offers a powerful and versatile method for the C-C bond formation, enabling the introduction of diverse vinyl functionalities at the 3-position of the 1,5-naphthyridine core. This protocol outlines the general reaction setup, purification, and characterization of the resulting 3-vinyl-1,5-naphthyridine derivatives.

Introduction

The Mizoroki-Heck reaction is a Nobel Prize-winning cross-coupling reaction that involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.^{[1][2]} This transformation is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β -hydride elimination to afford the product and regenerate the active catalyst.^[1]

The 1,5-naphthyridine core is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The functionalization of this heterocyclic system is of great interest to researchers in drug discovery. The Heck reaction provides a direct method for the vinylation of the 1,5-naphthyridine ring system, yielding valuable intermediates for further

synthetic transformations. While a specific protocol for **3-iodo-1,5-naphthyridine** is not extensively documented, successful Heck couplings have been reported for structurally similar azaheterocycles, such as other halo-naphthyridines and iodopyridines. This note provides a generalized protocol based on these analogous reactions.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Heck reaction of various aryl iodides with common alkenes, providing a baseline for the reaction of **3-iodo-1,5-naphthyridine**.

Entry	Aryl Iodide	Alkene	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Iodobenzene	Methyl acrylate	Pd(OAc) ₂ (2)	Et ₃ N	NMP	100	12	~95
2	Iodobenzene	Styrene	PdCl ₂ (PPh ₃) ₂ (1.5)	K ₂ CO ₃	DMF/H ₂ O	100	12	~96
3	4-Iodoanisole	n-Butyl acrylate	PdCl ₂ (0.4)	Et ₃ N	[bmim] [PF ₆]	120	3	~90
4	2-Iodopyridine	Styrene	Pd(OAc) ₂ (5)	K ₂ CO ₃	DMF	120	24	~70-80
5	3-Iodopyridine	Methyl acrylate	Pd(OAc) ₂ (2)	Et ₃ N	DMF	110	16	~85

Experimental Protocols

General Procedure for the Heck Reaction of 3-Iodo-1,5-naphthyridine

This protocol describes a general method for the Heck coupling of **3-iodo-1,5-naphthyridine** with a generic alkene (e.g., styrene or an acrylate).

Materials:

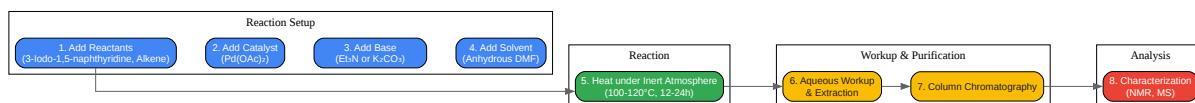
- **3-Iodo-1,5-naphthyridine**
- Alkene (e.g., styrene, methyl acrylate, butyl acrylate) (1.2 - 1.5 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2-5 mol%)
- Triethylamine (Et_3N) or Potassium Carbonate (K_2CO_3) (2-3 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
- Argon or Nitrogen gas
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating mantle/oil bath
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add **3-iodo-1,5-naphthyridine** (1.0 mmol), the desired alkene (1.2 mmol), and a magnetic stir bar.
- Add the palladium catalyst, palladium(II) acetate (0.02 mmol, 2 mol%).
- Add the base, triethylamine (2.0 mmol) or potassium carbonate (2.0 mmol).
- Add the anhydrous solvent, DMF or NMP (5-10 mL).
- Fit the flask with a condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-vinyl-1,5-naphthyridine derivative.
- Characterize the final product using standard analytical techniques (^1H NMR, ^{13}C NMR, and MS).

Mandatory Visualization



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Caption: Experimental workflow for the Heck reaction of **3-Iodo-1,5-naphthyridine**.

Conclusion

The described protocol provides a reliable and adaptable method for the synthesis of 3-vinyl-1,5-naphthyridine derivatives via a palladium-catalyzed Heck reaction. This procedure is

expected to be applicable to a range of alkene coupling partners, providing a valuable tool for the synthesis of novel compounds for drug discovery and development. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

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References

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- 2. researchgate.net [researchgate.net]
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